5-(3-iodophenyl)-2H-tetrazole
Description
Rationale for Dedicated Research on 5-(3-Iodophenyl)-2H-Tetrazole within Heterocyclic Compound Studies
The focused investigation of this compound is driven by the unique combination of its constituent parts: the tetrazole ring and the 3-iodophenyl substituent. The iodine atom, a heavy halogen, introduces specific properties that make this compound a valuable subject for dedicated research within the broader field of heterocyclic chemistry.
The presence of the iodine atom on the phenyl ring offers a strategic point for further chemical modification. The carbon-iodine bond is susceptible to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the straightforward introduction of a wide array of functional groups at the 3-position of the phenyl ring, enabling the synthesis of a diverse library of derivatives. This synthetic versatility is a key driver for research, as it facilitates structure-activity relationship (SAR) studies and the development of novel compounds with tailored properties.
Furthermore, the iodine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in crystal engineering and molecular recognition. The study of how the iodo-substituent influences the solid-state packing and intermolecular interactions of this compound provides valuable insights into the design of new materials with specific physical properties.
From a medicinal chemistry perspective, the introduction of an iodine atom can significantly impact a molecule's pharmacokinetic profile. The increased lipophilicity imparted by the iodine can enhance membrane permeability and influence how the compound is distributed and metabolized in biological systems. Research into this compound and its derivatives can therefore contribute to a deeper understanding of how halogenation affects the drug-like properties of tetrazole-containing compounds.
Research Scope and Strategic Objectives within Contemporary Chemical Disciplines
The research scope for this compound is interdisciplinary, spanning several key areas of contemporary chemical science. The strategic objectives are aimed at leveraging the compound's unique structural features for the development of new synthetic methodologies, functional materials, and potential therapeutic agents.
A primary objective is the exploration of its synthetic utility. Research is focused on developing novel and efficient synthetic routes to this compound itself and on utilizing it as a versatile building block in organic synthesis. This includes the optimization of reaction conditions for cross-coupling reactions at the iodo-position and the investigation of new catalytic systems to achieve these transformations.
In the field of materials science, a strategic objective is to investigate the role of the iodine atom in directing the self-assembly of the molecule in the solid state. This involves detailed crystallographic studies to understand the interplay of hydrogen bonding, halogen bonding, and π-π stacking interactions. The goal is to design and synthesize novel crystalline materials with predictable structures and potentially useful optical or electronic properties.
Within medicinal chemistry, the overarching objective is to explore the potential of this compound and its derivatives as bioactive compounds. This involves the design and synthesis of analog libraries through modification of both the tetrazole ring and the iodophenyl group. These compounds are then screened for a variety of biological activities, with the aim of identifying lead compounds for further development. A key aspect of this research is to understand the structure-activity relationships that govern the biological effects of this class of compounds.
The following table provides a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | 5-(3-iodophenyl)-2H-1,2,3,4-tetrazole | chemenu.com |
| CAS Number | 73096-40-9 | chemenu.com |
| Molecular Formula | C₇H₅IN₄ | chemenu.com |
| Molecular Weight | 272.05 g/mol | chemenu.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(3-iodophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEPEQBYFPLWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659593 | |
| Record name | 5-(3-Iodophenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73096-41-0 | |
| Record name | 5-(3-Iodophenyl)-2H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73096-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Iodophenyl)-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-iodophenyl)-1H-1,2,3,4-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
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Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Analysis
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 5-(3-iodophenyl)-2H-tetrazole, the expected molecular formula is C₇H₅IN₄. The theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is calculated to be approximately 271.9559 Da. uni.luchem960.com
HRMS analysis can distinguish the experimental mass to within a few parts per million (ppm), allowing for the confident assignment of the molecular formula and ruling out other potential combinations of atoms that might have a similar nominal mass. The technique measures the mass-to-charge ratio (m/z) of the molecular ion or its adducts. Predicted m/z values for various adducts of this compound are crucial for interpreting the resulting spectrum. uni.lu
Table 1: Predicted HRMS Data for this compound (C₇H₅IN₄)
| Adduct Type | Adduct Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₆IN₄]⁺ | 272.96318 |
| [M+Na]⁺ | [C₇H₅IN₄Na]⁺ | 294.94512 |
| [M-H]⁻ | [C₇H₄IN₄]⁻ | 270.94862 |
| [M]⁺ | [C₇H₅IN₄]⁺ | 271.95535 |
This table presents predicted mass-to-charge ratios (m/z) for common adducts of the target compound, based on its molecular formula. Data sourced from computational predictions. uni.lu
Experimental HRMS data that aligns with these predicted values would provide definitive confirmation of the molecular formula C₇H₅IN₄ for this compound.
Crystallographic Studies
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure
However, based on a thorough review of the available scientific literature, specific experimental crystallographic data (such as crystal system, space group, and unit cell dimensions) for the compound this compound has not been reported. While X-ray studies have been conducted on related tetrazole derivatives, including the ortho-substituted isomer 5-(2-iodophenyl)-1H-tetrazole and other phenyltetrazoles, this specific meta-iodo isomer remains uncharacterized by this method in the public domain. lnu.edu.uanih.gov
Solid-State Packing and Intermolecular Interactions
Without single-crystal X-ray diffraction data, a definitive analysis of the solid-state packing and specific intermolecular interactions for this compound cannot be conducted. Such an analysis would typically reveal how molecules arrange themselves in the crystal lattice, governed by non-covalent forces like hydrogen bonds, halogen bonds (involving the iodine atom), and π-π stacking interactions between the aromatic rings. For unsubstituted and 5-substituted tetrazoles, intermolecular N-H···N hydrogen bonds are a dominant feature, often leading to the formation of dimers or infinite chains, which strongly influences the crystal packing and physical properties.
Tautomerism and Isomerism in this compound
A fundamental characteristic of 5-substituted tetrazoles is the phenomenon of prototropic tautomerism, where the proton on the tetrazole ring can reside on different nitrogen atoms. This results in an equilibrium between two primary tautomeric forms: the 1H- and 2H-tautomers.
Experimental and Theoretical Investigation of 1H- and 2H-Tautomeric Forms
The 5-(3-iodophenyl)tetrazole molecule can exist in two tautomeric forms: 5-(3-iodophenyl)-1H-tetrazole and this compound. These constitutional isomers are readily interconvertible and coexist in a dynamic equilibrium. researchgate.net The investigation of this tautomerism involves both experimental techniques and theoretical calculations.
Experimental Evidence: Spectroscopic methods like Nuclear Magnetic Resonance (NMR) can often distinguish between the 1H and 2H forms, although rapid interconversion can sometimes lead to averaged signals.
Theoretical Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to predict the geometries and relative stabilities of tetrazole tautomers. researchgate.netnih.govresearchgate.net These studies consistently show that for 5-substituted tetrazoles, the 2H-tautomer is generally more stable in the gas phase, whereas the 1H-tautomer is typically the predominant form in the solid state and in solutions. researchgate.netresearchgate.net This trend is a critical aspect of tetrazole chemistry.
Factors Governing Tautomeric Equilibrium and Stability
The position of the tautomeric equilibrium between the 1H and 2H forms is not static but is influenced by several key factors:
Physical State: The most significant factor is the phase of the substance. In the gas phase, the 2H-tautomer is generally the more stable form. researchgate.netnih.gov Conversely, in the solid state, the 1H-tautomer is almost always the dominant, if not exclusive, form due to its ability to form more stable intermolecular hydrogen-bonded networks.
Solvent Effects: In solution, the equilibrium can be shifted by the polarity of the solvent. The 1H-tautomer is more polar than the 2H-tautomer. Therefore, polar solvents tend to stabilize the 1H form, shifting the equilibrium in its favor. Conversely, non-polar solvents may favor the 2H form to a greater extent.
Intermolecular Hydrogen Bonding: In the condensed phase (solid or liquid), the capacity for hydrogen bonding is a major stabilizing factor. The N-H proton of the 1H-tautomer is a strong hydrogen bond donor, readily interacting with the "pyridine-like" nitrogen atoms of adjacent molecules to form stable dimers or polymeric chains. This strong intermolecular interaction is a primary reason for its prevalence in the solid state.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for investigating the properties of molecular systems.
Density Functional Theory (DFT) Applications for Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For aromatic and heterocyclic compounds like 5-(3-iodophenyl)-2H-tetrazole, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in determining various electronic properties. acs.org These calculations can predict molecular orbital energies, electron density distribution, and the nature of chemical bonds within the molecule.
Studies on related phenyl-tetrazole compounds demonstrate that DFT methods can accurately predict ground-state geometries and electronic properties. mdpi.com For instance, calculations on 5-(4-chlorophenyl)-1H-tetrazole using the B3LYP/6-311++G(d,p) level of theory have been performed to analyze its structural and electronic properties. Such studies provide a reliable framework for understanding the electronic characteristics of halogen-substituted phenyl-tetrazoles, including the 3-iodo derivative.
The electronic properties of tetrazole derivatives are significantly influenced by the nature and position of substituents on the phenyl ring. The iodine atom at the meta position in this compound is expected to influence the electronic distribution across both the phenyl and tetrazole rings through inductive and resonance effects. DFT calculations can quantify these effects, providing a detailed picture of the molecule's electronic landscape.
Molecular Geometry Optimization and Conformation Analysis
The geometric structure of a molecule is fundamental to its chemical behavior. Computational methods allow for the optimization of the molecular geometry of this compound to its lowest energy state. In substituted phenyl-tetrazoles, a key conformational parameter is the dihedral angle between the planes of the phenyl and tetrazole rings.
For similar 2-arylphenyl-1H-tetrazoles, the equilibrium geometry often involves a non-planar arrangement, with the tetrazole ring twisted relative to the aromatic ring. d-nb.info This twisting is a result of steric hindrance and electronic interactions between the two ring systems. In the solid state, intermolecular forces such as hydrogen bonding can significantly influence the observed conformation. d-nb.info For an isolated molecule in the gas phase, as modeled in most computational studies, the optimized geometry represents the intrinsic conformational preference.
Conformational analysis of related molecules has shown that different rotational isomers (rotamers) may exist with small energy differences. acs.org For this compound, rotation around the C-C bond connecting the phenyl and tetrazole rings would be a key conformational variable to investigate.
Table 1: Representative Calculated Geometric Parameters for Phenyl-Tetrazole Systems
| Parameter | Typical Calculated Value | Reference Compound(s) |
| C-N (tetrazole ring) | 1.32 - 1.38 Å | 5-phenyl-1H-tetrazole derivatives |
| N-N (tetrazole ring) | 1.28 - 1.35 Å | 5-phenyl-1H-tetrazole derivatives |
| C-C (inter-ring bond) | ~1.47 Å | 5-phenyl-1H-tetrazole derivatives |
| Dihedral Angle (Phenyl-Tetrazole) | 20° - 50° | 2-arylphenyl-1H-tetrazoles |
Note: The values presented are typical ranges observed in computational studies of related phenyl-tetrazole compounds and serve as an estimation for this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.mewikipedia.org The energy and distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (HOMO) or acceptor (LUMO). youtube.comyoutube.com
The HOMO is associated with the nucleophilicity of a molecule, while the LUMO is related to its electrophilicity. youtube.comyoutube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
In substituted phenyl-tetrazoles, the HOMO is often localized on the phenyl ring and the tetrazole moiety, while the LUMO can be distributed over both rings. The presence of the iodine atom in this compound is expected to influence the energies and localizations of these frontier orbitals. Computational studies on similar halogenated aromatic compounds show that halogens can lower the energy of both the HOMO and LUMO.
Table 2: Conceptual Data from FMO Analysis of a Substituted Phenyl-Tetrazole Analog
| Parameter | Illustrative Value (eV) | Implication |
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.2 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Chemical reactivity and stability |
Note: These are illustrative values for a generic substituted phenyl-tetrazole and would require specific calculations for this compound.
Electrostatic Potential (ESP) Mapping
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The ESP map illustrates the electrostatic potential on the electron density surface of a molecule.
Regions of negative electrostatic potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For tetrazole derivatives, the nitrogen atoms of the tetrazole ring are typically regions of high negative electrostatic potential, making them likely sites for protonation and coordination with metal ions. researchgate.net The hydrogen atoms, particularly any N-H protons in tautomeric forms, would be associated with positive potential. The iodine atom in this compound will also influence the ESP map due to its electronegativity and polarizability. Studies on similar molecules show distinct electrostatic potential features around halogen substituents. ru.nl
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful approach to investigate reaction mechanisms, providing detailed information about reaction pathways, intermediates, and transition states that can be difficult to obtain experimentally.
Detailed Reaction Pathway Analysis and Transition State Identification
The synthesis of 5-substituted tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.gov Computational studies using DFT have been employed to explore the mechanism of this reaction in detail. acs.orgresearchgate.net These studies can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism.
For the formation of tetrazoles from nitriles and azides, computational analysis suggests that the reaction can proceed through different pathways depending on the nature of the reactants and the reaction conditions. One proposed mechanism involves a nitrile activation step leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. acs.orgresearchgate.net
Transition state theory is central to the computational analysis of reaction pathways. By locating the transition state structure on the potential energy surface, the activation energy for a particular reaction step can be calculated. This information is crucial for understanding the kinetics of the reaction and for predicting the feasibility of a proposed mechanism. For the synthesis of this compound, computational modeling could be used to identify the transition states for the cycloaddition reaction and to evaluate the energetic barriers for different possible pathways.
Activation Energy Calculations and Kinetic Insights
Computational chemistry provides a powerful lens for examining the reactivity and stability of molecules like this compound. Activation energy calculations are central to understanding the kinetic insights of chemical reactions, defining the minimum energy required to initiate a transformation. For tetrazole compounds, these calculations are often employed to study thermal decomposition, a critical aspect of their stability. The decomposition of the tetrazole ring is a key reaction pathway, and its activation energy is a direct measure of the compound's thermal stability.
While specific experimental or theoretical activation energy values for this compound are not readily found in the literature, studies on analogous 5-substituted phenyltetrazoles offer valuable comparative insights. The nature and position of substituents on the phenyl ring are known to electronically influence the tetrazole moiety, thereby affecting the activation barrier for decomposition. The iodine atom at the meta-position in this compound, with its electron-withdrawing inductive effect, is expected to modulate the electronic structure of the tetrazole ring. This, in turn, influences the bond strengths within the ring and consequently, the energy required for bond cleavage, which is the initial step in decomposition.
Kinetic insights are further elucidated by applying principles such as transition state theory to the calculated activation energies. This allows for the prediction of reaction rate constants, offering a quantitative measure of reaction speed under various conditions. Understanding these kinetic parameters is crucial for predicting the compound's behavior over time and in different chemical environments.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a computational method to observe the time-dependent behavior of molecules, providing a dynamic picture of their conformational changes and intermolecular interactions. At present, there are no specific molecular dynamics simulation studies focused solely on this compound in the public domain.
However, the application of MD simulations to this molecule would be a valuable endeavor. Such simulations could predict how the molecule behaves in a solution, how it interacts with biological macromolecules, or its solid-state packing arrangement. For instance, an MD simulation could reveal the rotational dynamics of the iodophenyl group relative to the tetrazole ring, identifying the most stable conformations. Furthermore, in a simulated biological environment, MD could predict the binding affinity and interaction patterns of this compound with a target protein, which is a critical step in computational drug design. The insights gained from such simulations would be instrumental in understanding its structure-function relationships and in the rational design of new derivatives with tailored properties.
Research Applications and Functional Studies in Advanced Chemical Fields
Applications in Medicinal Chemistry Research and Drug Design Principles
The scaffold of 5-(3-iodophenyl)-2H-tetrazole is representative of a class of compounds, 5-substituted tetrazoles, that are of significant interest in medicinal chemistry and drug design. The tetrazole ring itself is considered a "privileged scaffold" due to its wide range of biological activities and its utility as a bioisostere, contributing to improved lipophilicity, metabolic stability, and potency in drug candidates.
A primary application of the 5-phenyltetrazole moiety in drug design is its role as a bioisosteric replacement for other functional groups, most notably carboxylic acids and, to a lesser extent, cis-amide bonds. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. This strategy is a classical approach in medicinal chemistry to modify physicochemical properties and improve pharmacokinetic profiles while retaining the necessary interactions for biological activity.
Carboxylic Acid Bioisostere: The tetrazole ring is one of the most commonly employed bioisosteres for the carboxylic acid group. This is attributed to several shared physicochemical properties:
Acidity: The pKa of a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid (around 4.5-5), allowing it to exist as an anion at physiological pH and engage in similar ionic interactions with biological targets.
Geometry: Both the tetrazole ring and the carboxylate group are planar, which is beneficial for ligand-receptor interactions.
Hydrogen Bonding: The tetrazole ring, with its four nitrogen atoms, can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carboxylic acid. An analysis of crystal structures shows that both functional groups exhibit very similar hydrogen-bond environments.
Replacing a carboxylic acid with a tetrazole can offer significant advantages, including increased metabolic stability, as the tetrazole ring is resistant to many common metabolic pathways like β-oxidation or amino acid conjugation. The tetrazolate anion is also typically more lipophilic than the corresponding carboxylate, which can improve a molecule's ability to penetrate cell membranes. This strategy has been successfully used in the development of drugs like the angiotensin II receptor antagonist losartan, where the tetrazole moiety enhances potency tenfold over its carboxylic acid analogue.
Cis-Amide Bond Bioisostere: The amide bond in peptides and proteins typically adopts a trans-conformation. However, the less common cis-conformation is crucial for certain biological functions and protein structures. The 1,5-disubstituted tetrazole ring can serve as a rigid surrogate for the cis-amide bond. This is because the substitution pattern locks the connected groups into a fixed orientation that mimics the spatial arrangement of a cis-amide linkage. This strategy is of interest to medicinal chemists for several reasons:
Conformational Constraint: It can lock a peptide backbone into a specific bioactive conformation, reducing the number of rotatable bonds.
Proteolytic Resistance: Replacing an enzymatically labile amide bond with a stable tetrazole ring can improve the metabolic stability of peptidomimetics.
Initiating Turn Motifs: Cis-amide bond surrogates can be used to induce specific secondary structures, such as turns, in peptides.
Studies on enkephalin analogues have shown that inserting a tetrazole moiety as a cis-amide bond surrogate significantly alters the ligand's coordination ability with metal ions like Cu(II).
Derivatives containing the 5-phenyltetrazole core have been investigated as inhibitors of various enzymes. The tetrazole moiety can play a crucial role in binding to enzyme active sites, often through metal chelation or hydrogen bonding interactions.
In vitro studies have demonstrated the inhibitory potential of tetrazole-containing compounds against several enzyme classes:
Urease: A series of tetrazole derivatives with pyrrole-2,5-dione moieties showed remarkable inhibitory potential against urease, with IC50 values in the low micromolar range. Similarly, ester derivatives of valsartan (B143634), which contains a biphenyl (B1667301) tetrazole structure, also exhibited significant urease inhibition.
Cyclooxygenase (COX): Novel 1,5-disubstituted tetrazoles have been designed as selective COX-2 inhibitors. One compound, in particular, showed an IC50 of 3 µM for COX-2 with high selectivity over COX-1 (IC50 > 200 µM).
Metallo-β-Lactamases: Biphenyl tetrazoles have been identified as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to carbapenem (B1253116) antibiotics.
Glutathione (B108866) Reductase: In the context of antimalarial drug development, a menadione-based compound featuring a hexanoic acid side chain was modified by replacing the carboxylic acid with a tetrazole. This bioisosteric replacement led to improved antimalarial properties through the inhibition of the parasite's glutathione reductase.
Carbonic Anhydrases (CAs) and Xanthine (B1682287) Oxidase (XO): Tetrazole-based hybrids have shown micromolar inhibitory activity against human carbonic anhydrase isoforms (hCAs I and II) and xanthine oxidase.
| Enzyme Target | Tetrazole Compound Class/Example | Reported In Vitro Activity (IC50) | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1,5-disubstituted tetrazole (compound 4i) | 3 µM | |
| Urease | Valsartan derivative (AV2) | 11.20 µM | |
| Urease | Tetrazole with pyrrole-2,5-dione moiety | 15.2-22.1 µM | |
| Carbonic Anhydrase I (hCA I) | Tetrazole-based hybrid (compound 42) | 4.5 µM | |
| Carbonic Anhydrase II (hCA II) | Tetrazole-based hybrid (compound 42) | 8.7 µM | |
| Xanthine Oxidase (XO) | Tetrazole-based hybrid (compound 42) | 7.4 µM |
Mechanistic studies have been conducted to determine the mode of action for some tetrazole-based inhibitors. For example, the investigation of a menadione-derived carboxylic acid, M(5), and its tetrazole bioisosteres as inhibitors of Plasmodium falciparum glutathione reductase revealed an uncompetitive mode of inhibition with respect to both NADPH and glutathione disulfide substrates. This indicates that the inhibitor binds to the enzyme-substrate complex. Other studies on different enzyme systems would be required to determine if tetrazole derivatives can act via competitive or non-competitive mechanisms.
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. For tetrazole-containing compounds, SAR studies have provided key insights:
COX-2 Inhibitors: For 1,5-diaryl tetrazoles, the inhibitory activity against COX enzymes was found to be highly dependent on the nature and positions of substituents on the benzene (B151609) rings. Modifications such as replacing a 4-methylsulfonyl phenyl group with a 4-aminosulfonyl phenyl group, or inserting a methylene (B1212753) linker, significantly impacted potency and selectivity.
MAO A Inhibitors: SAR studies of tricyclic MAO A inhibitors revealed strict structural requirements. Moving the active heterocyclic group (such as an imidazoline, for which tetrazole was a bioisostere) from the 3- to the 4-position of the tricyclic core destroyed the inhibitory activity. Furthermore, adding substituents to the heterocyclic ring also eliminated its effectiveness.
Urease Inhibitors: In a series of valsartan derivatives, the type and position of substituent groups on the aryl ring were key factors in determining urease inhibitory activity. The study established an activity trend among the different analogues based on these substitutions.
| Enzyme Target | Compound Series | Key SAR Finding | Reference |
|---|---|---|---|
| COX-2 | 1,5-Disubstituted tetrazoles | Nature and position of substituents on the N-1 and C-5 phenyl rings are critical for activity and selectivity. | |
| Metallo-β-Lactamase | Biphenyl tetrazoles | Specific carboxylate or ethyl ester groups on a pyrazole (B372694) ring attached to the biphenyl tetrazole scaffold were found to be important for inhibition. | |
| Urease | Valsartan derivatives | The type and position of substituents on the terminal phenol (B47542) ring dictated the potency of urease inhibition. | |
| MAO A | Tricyclic heterocycles | The position of the heterocyclic ring on the tricyclic core and the absence of substitution on the heterocycle itself were essential for activity. |
The 5-phenyltetrazole scaffold is a component of ligands designed to bind with high affinity to various physiological receptors. In vitro binding assays are used to quantify this affinity, often reported as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Angiotensin II Receptors: The biphenyl tetrazole structure is a well-known pharmacophore for angiotensin II receptor type 1 (AT1) antagonists. Valsartan, which contains this motif, is a potent antihypertensive agent. The acidic tetrazole group is understood to mimic a key carboxylic acid or tyrosine interaction in the receptor binding pocket.
Benzodiazepine (B76468) Receptors: A study correlating the convulsant potency of various tetrazole derivatives with their ability to inhibit [3H]diazepam binding found a highly significant correlation. This suggests that these tetrazoles may elicit their effects by interacting directly with the benzodiazepine receptor, with IC50 values for displacing diazepam ranging from 18 µM to 20 mM depending on the specific tetrazole structure.
Free Fatty Acid Receptor 2 (FFA2): A tetrazole-containing compound was identified as a potent FFA2 antagonist, showing more than a 10-fold increase in potency over a previous lead compound in GTPγS and cAMP functional assays.
Somatostatin (B550006) Receptor-4 (SST4): While not phenyltetrazoles, related 3-thio-1,2,4-triazole derivatives have been developed as high-affinity SST4 agonists, with some compounds showing sub-nanomolar binding affinity and over 300-fold selectivity over other somatostatin receptor subtypes.
Molecular docking and crystallographic studies provide insight into the specific interactions between tetrazole ligands and their target receptors. The nitrogen atoms of the tetrazole ring are frequently involved in hydrogen bonding with amino acid residues like serine and cysteine in the active site. The tetrazole can also engage in metal coordination within metalloenzymes or form multiple non-covalent interactions that stabilize the ligand-receptor complex.
| Receptor Target | Tetrazole Compound/Class | Reported In Vitro Binding/Functional Data | Reference |
|---|---|---|---|
| Benzodiazepine Receptor | Undecamethylenetetrazole | IC50 = 18 µM (for [3H]diazepam displacement) | |
| Benzodiazepine Receptor | Trimethylenetetrazole | IC50 = 20 mM (for [3H]diazepam displacement) | |
| Free Fatty Acid Receptor 2 (FFA2) | (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(m-tolyl)acetamide | IC50 = 0.007 µM (GTPγS assay); 0.010 µM (cAMP assay) | |
| Somatostatin Receptor-4 (SST4) | 3-Thio-1,2,4-triazole derivatives | Binding affinities <100 nM, with some <1 nM |
Design and Synthesis of Biologically Relevant Molecular Scaffolds
The tetrazole moiety is a prominent structural motif in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid group. beilstein-journals.orgnih.govacs.orglifechemicals.comnih.gov This substitution can enhance crucial drug-like properties such as lipophilicity, metabolic stability, and potency. beilstein-journals.orgnih.gov The 5-substituted-1H-tetrazole scaffold, exemplified by this compound, serves as a versatile building block for creating complex, biologically relevant molecules. beilstein-journals.orgrug.nl More than 20 drugs currently on the market feature a tetrazole ring, highlighting its significance in pharmaceuticals for treating a wide range of conditions, including hypertension and bacterial infections. beilstein-journals.orglifechemicals.com
The synthesis of these scaffolds often involves the [3+2] cycloaddition reaction between an organic nitrile and an azide (B81097) source, a method that has become a cornerstone for introducing the tetrazole ring. rsc.orgmdpi.comresearchgate.net Modern synthetic strategies focus on efficient and scalable routes, such as multicomponent reactions (MCRs), which allow for the creation of diverse compound libraries from simple, readily available starting materials. beilstein-journals.orgnih.govrug.nl For instance, the Passerini and Ugi reactions have been adapted to incorporate tetrazole aldehydes, enabling the construction of complex molecular frameworks with high skeletal diversity. beilstein-journals.orgnih.gov These advanced synthetic methods address the increasing demand for novel tetrazole-based compounds for high-throughput screening and drug discovery programs. beilstein-journals.orgacs.org
The functionalization of the phenyl ring, as in this compound, provides a handle for further chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity. This strategic design is crucial for developing new therapeutic agents that can effectively interact with complex biological targets. beilstein-journals.orgrsc.org The pyrazolo[5,1-c] beilstein-journals.orgresearchgate.netbohrium.comtriazole system, which combines pyrazole and 1,2,4-triazole (B32235) scaffolds, is another example of a biologically active scaffold that has shown significant potential in medicinal chemistry. mdpi.com
| Synthetic Approach | Description | Key Advantages | Reference |
| [3+2] Cycloaddition | Reaction between an organic nitrile and an azide (e.g., sodium azide) to form the tetrazole ring. | A common and convenient method for tetrazole synthesis. | rsc.orgmdpi.comresearchgate.net |
| Multicomponent Reactions (MCRs) | Reactions where more than two compounds react to form a single product, such as the Ugi or Passerini reactions. | High atom economy, efficiency, and ability to generate diverse compound libraries quickly. | beilstein-journals.orgnih.govacs.org |
| Late-Stage Functionalization | Introduction of the tetrazole group from nitrile precursors at a late stage in a synthetic sequence. | Allows for the incorporation of the tetrazole moiety into complex molecules. | beilstein-journals.orgnih.gov |
Role in Coordination Chemistry and Metal Complexation
Tetrazole derivatives, including this compound, are highly valued in coordination chemistry due to their exceptional ability to act as ligands for a wide array of metal ions. researchgate.netresearchgate.netarkat-usa.org The nitrogen-rich tetrazole ring offers multiple coordination sites, leading to the formation of diverse and structurally complex metal-organic materials. lifechemicals.comresearchgate.netbohrium.com
Tetrazoles are versatile ligands capable of coordinating with metal ions in several ways. arkat-usa.orgulisboa.pt Upon deprotonation, the resulting tetrazolate anion can utilize its four nitrogen atoms to bridge multiple metal centers, facilitating the construction of extended networks. mdpi.com The specific coordination mode (e.g., monodentate, bidentate, bridging) is influenced by factors such as the nature of the metal ion, the substituent at the 5-position of the tetrazole ring, and the reaction conditions. arkat-usa.orgacs.org The nitrogen atoms of the tetrazole ring can act as donor sites, forming stable coordination bonds with transition metals like copper, zinc, cobalt, and nickel. arkat-usa.orgscielo.br This strong coordinating ability is fundamental to the design of functional materials with tailored properties. researchgate.netbohrium.com
The multidentate nature of tetrazolate ligands makes them ideal building blocks for the self-assembly of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.combohrium.comrsc.org These materials are constructed from metal ions or clusters linked by organic ligands, forming one-, two-, or three-dimensional networks. arkat-usa.orgacs.org By combining tetrazole functionalities with other coordinating groups, such as carboxylates, researchers can create bifunctional ligands that yield CPs and MOFs with intricate topologies and enhanced functionalities. scielo.brrsc.orgscielo.br
The synthesis of these materials often employs hydro(solvo)thermal methods, where reactants are heated in a sealed vessel. bohrium.comscielo.br The final structure of the resulting CP or MOF can be tuned by controlling experimental parameters like temperature, pH, and solvent system. bohrium.comacs.org The flexibility and conformational freedom of certain tetrazole ligands allow for the formation of unpredictable and interesting frameworks. acs.org For example, reacting bis(tetrazole) ligands with zinc or cadmium salts has produced a variety of structures, from 1D chains to complex 3D frameworks. acs.org
| Material Type | Ligand Type | Resulting Structure | Key Features |
| Coordination Polymers (CPs) | Bis(tetrazole)alkyl ligands | 1D, 2D, or 3D networks | Structure dimensionality depends on the length and conformation of the alkyl spacers. arkat-usa.org |
| Metal-Organic Frameworks (MOFs) | Tetrazolyl-carboxylate ligands | High-dimensional structures with interesting topologies. | Combines the coordination modes of both tetrazole and carboxylate groups for tunable properties. scielo.brrsc.org |
| Cluster-Based CPs | Tetrazole derivatives with substituent groups | Homometal or heterometal cluster/cage-based CPs. | Exhibit properties like magnetism, catalysis, and luminescence. bohrium.com |
The precise structures and coordination environments of tetrazole-metal complexes are elucidated using a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms, revealing bond lengths, bond angles, and the specific coordination modes of the tetrazole ligand. bohrium.comarkat-usa.org
Infrared (IR) spectroscopy is used to confirm the coordination of the tetrazole ring to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds. ekb.eg Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the ligand's environment in solution, and changes in chemical shifts upon complexation can confirm coordination. nih.gov Other techniques such as elemental analysis, UV-visible spectroscopy, and thermogravimetric analysis (TGA) are also employed to fully characterize these complexes and assess their thermal stability. bohrium.comekb.egnih.gov
Metal complexes incorporating tetrazole ligands have emerged as effective catalysts for various organic transformations. nih.govresearchgate.net The tetrazole ligand can modify the reactivity and selectivity of the metal center, leading to enhanced catalytic performance. researchgate.net For example, coordination complexes of cobalt and nickel with a bifunctional tetrazole-carboxylate ligand have demonstrated high catalytic activity in the oxidation of 2,6-di-tert-butylphenol. scielo.brscielo.br The coordinated environment of the metal centers in these complexes plays a crucial role in their catalytic efficacy. scielo.brscielo.br The development of nanomaterial-supported tetrazole synthesis has also been a significant area of research, with various nanocatalysts being used to promote green and efficient chemical processes. nih.govnih.govrsc.orgresearchgate.net
Contributions to Materials Science Research
The unique properties of tetrazoles and their metal complexes have led to their application in diverse areas of materials science. lifechemicals.comresearchgate.netresearchgate.net Their high nitrogen content and thermal stability make them suitable for use as components in high-energy materials and gas-generating compositions for applications like automotive airbags. acs.orgresearchgate.net
In the realm of functional materials, tetrazole-based MOFs and CPs are being explored for gas storage and separation. lifechemicals.com For instance, microporous organic polymers containing tetrazole fragments have shown high efficacy and selectivity in capturing carbon dioxide. lifechemicals.com Furthermore, the ability of tetrazole ligands to sensitize lanthanide ion luminescence has led to the development of luminescent materials with potential applications in sensing and imaging. researchgate.netunimi.it The versatility of the tetrazole scaffold continues to inspire the design and synthesis of new materials with advanced properties for a wide range of technological applications. bohrium.comresearchgate.netrsc.org
Development of Energetic Materials
The tetrazole moiety is a well-established component in the design of energetic materials due to its high nitrogen content and significant positive enthalpy of formation. researchgate.netnih.govacs.org The decomposition of tetrazole derivatives liberates a substantial amount of energy, primarily through the formation of stable nitrogen gas (N₂). mdpi.com Consequently, these compounds are actively researched for applications as explosives and propellants. nih.govacs.org
The introduction of an iodine atom to the phenyl ring in this compound is expected to influence its energetic properties. Iodine-rich energetic compounds are a specific class of materials that combine the energy release from the organic backbone with the biocidal properties of iodine, making them potentially useful as energetic biocidal agents. researchgate.net The density of an energetic material is a critical parameter that affects its detonation velocity and pressure. The presence of a heavy atom like iodine can increase the density of the molecule. For instance, the density of related tetrazole compounds has been shown to be comparable to or even greater than that of traditional explosives like RDX. researchgate.net
Table 1: Comparison of Energetic Properties of Tetrazole-Based Compounds
| Compound/Material | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| RDX | 1.82 | 8750 | 34.0 |
| HMX | 1.91 | 9100 | 39.0 |
| A Tetrazole Derivative researchgate.net | 1.91 | 8251 | 26.3 |
| A Nitro-Tetrazole Derivative researchgate.net | 1.87 | 9010 | 32.8 |
| A Pyrazole-Tetrazole Hybrid rsc.org | - | 8846 | 33.2 |
Note: The data for tetrazole derivatives are for related compounds and not specifically for this compound. The properties of this compound would require experimental determination.
Exploration in Optoelectronic Devices and Sensors
The application of tetrazole derivatives in optoelectronic devices and sensors is an emerging area of research. The electronic properties of the tetrazole ring, combined with the potential for functionalization, make these compounds candidates for use in fluorescent materials and chemosensors. nih.gov While direct studies on the optoelectronic applications of this compound are limited, the photophysical properties of related 2,5-diaryltetrazoles have been investigated. These studies reveal that tetrazoles can act as a conjugative π-linker, and when substituted with donor and acceptor groups, they can exhibit intramolecular charge transfer (ICT), a phenomenon crucial for the design of fluorescent probes and nonlinear optical materials. nih.gov
The development of fluorescent small molecule dyes is in high demand for solid-state applications in photonics and optoelectronics. nih.gov The structure-property relationships of similar heterocyclic compounds have been studied to modulate their photophysical properties for applications such as color-tuning and white-light emission. nih.gov The presence of the iodophenyl group in this compound could potentially influence its photophysical properties, such as absorption and emission wavelengths, and quantum yields, making it a candidate for further investigation in this field.
Applications in Photography and Information Recording Systems
Tetrazole derivatives have found practical applications in the fields of photography and information recording. nih.govacs.org They are often used as stabilizers in photographic emulsions and imaging chemicals. acs.org The mechanism of their function in these systems often involves their ability to interact with silver halides, preventing fogging and improving the stability of the photographic material. The specific contribution of the 3-iodophenyl substituent in this compound to these applications has not been extensively detailed in available research. However, the general utility of the tetrazole scaffold in this industry suggests that it could serve as a functional component in such systems.
Supramolecular Chemistry and Non-Covalent Interactions
Non-covalent interactions are fundamental in supramolecular chemistry, dictating the self-assembly of molecules into well-defined architectures. researchgate.netacs.org The structure of this compound incorporates several features that make it an interesting building block for supramolecular assemblies. These include the tetrazole ring, which can act as both a hydrogen bond donor (N-H) and acceptor (N atoms), and the iodophenyl group, which can participate in halogen bonding and π-π stacking interactions. nih.govrsc.org
The tetrazole ring is known to form robust hydrogen bonds, which are crucial in the formation of supramolecular networks. csic.es Furthermore, π-π interactions between the aromatic phenyl ring and the tetrazole ring of adjacent molecules can contribute to the stability of the resulting structures. nih.gov The presence of the iodine atom introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base, which has been increasingly utilized in crystal engineering and the design of functional materials. rsc.org
Investigation of Hydrogen Bonding Networks
The tetrazole moiety is a versatile component for constructing hydrogen-bonded networks. csic.es The N-H group of the tetrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms can act as acceptors. nih.gov This dual functionality allows for the formation of various hydrogen bonding motifs, such as chains, dimers, and more complex two-dimensional or three-dimensional networks. csic.esresearchgate.net
In the crystal structures of related tetrazole compounds, N—H⋯N hydrogen bonds are commonly observed, leading to the formation of supramolecular chains or frameworks. nih.gov The planarity of the tetrazole ring facilitates the formation of these directional interactions. mdpi.com The interplay of hydrogen bonding with other non-covalent interactions, such as π-stacking, can lead to complex and stable crystal packing. nih.gov While a specific crystal structure analysis of this compound is not detailed, the principles derived from similar structures suggest its strong potential to form extensive hydrogen-bonded networks. researchgate.netnih.gov
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups Involved | Potential Role in Supramolecular Assembly |
| Hydrogen Bonding | N-H (donor), Tetrazole N atoms (acceptor) | Formation of chains, sheets, and 3D networks. csic.esnih.gov |
| Halogen Bonding | Iodine atom (donor), N atoms or other Lewis bases (acceptor) | Directional control of crystal packing. rsc.org |
| π-π Stacking | Phenyl ring, Tetrazole ring | Stabilization of the crystal lattice. nih.gov |
| C-H···π Interactions | Phenyl C-H bonds, Phenyl/Tetrazole rings | Further stabilization of the supramolecular structure. researchgate.net |
Molecular Recognition and Self-Assembly Studies
The principles of molecular recognition and self-assembly are central to the development of functional materials and nanodevices. rsc.org Tetrazole-based ligands have been shown to be effective building blocks for the construction of discrete and polymeric assemblies through coordination with metal ions or via non-covalent interactions. rsc.org
The self-assembly of functional materials with fluorescent properties has garnered significant interest for applications in optoelectronic and biological nanodevices. rsc.org While specific studies on the self-assembly of this compound are not prominent, research on related AIE (Aggregation-Induced Emission)-active luminogens demonstrates the potential of heterocyclic compounds to self-assemble into nanofibers with high emission efficiency. rsc.org The combination of hydrogen bonding, halogen bonding, and π-π stacking capabilities in this compound suggests its potential to form ordered supramolecular structures through self-assembly processes.
Research into Environmental Applications (e.g., Water Treatment)
The potential for environmental applications of tetrazole derivatives has been explored, particularly in the context of removing pollutants from water. researchgate.net Tetrazole-based compounds can exhibit good coordination properties with various metal ions. mdpi.com This ability can be harnessed for the removal of heavy metal ions from liquid waste streams. mdpi.com The nitrogen-rich structure of the tetrazole ring provides multiple coordination sites for metal binding. While there is no specific research detailing the use of this compound for water treatment, the general properties of tetrazoles suggest this as a possible area for future investigation. researchgate.net
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of 5-substituted-1H-tetrazoles often involves the use of hydrazoic acid (HN3) or its salts, which are highly toxic and explosive, posing significant safety and environmental concerns. A major future direction lies in the development of greener and more sustainable synthetic methods for 5-(3-iodophenyl)-2H-tetrazole. Research is increasingly focused on finding safer azide (B81097) sources and developing alternative, azide-free synthetic pathways.
Key areas for future research include:
Alternative Azide Reagents: Investigating the use of less hazardous azide sources, such as trimethylsilyl (B98337) azide (TMSN3) in the presence of a suitable catalyst, is a promising avenue.
Flow Chemistry: The application of continuous flow technologies can offer enhanced safety and scalability for reactions involving potentially hazardous reagents by minimizing the reaction volume at any given time.
Catalytic Systems: The development of novel catalysts that can promote the cycloaddition of nitriles with azide sources under milder conditions and with higher efficiency is a critical goal. This includes exploring both homogeneous and heterogeneous catalysts to improve recyclability and reduce waste.
Azide-Free Syntheses: A paradigm shift would be the development of synthetic routes that completely avoid the use of azides. This could involve novel cycloaddition reactions or the functionalization of pre-existing tetrazole rings.
Advanced in-situ Spectroscopic Characterization Techniques
A deeper understanding of the reaction mechanisms and kinetics involved in the formation of this compound is crucial for process optimization and control. The use of advanced in-situ spectroscopic techniques will be instrumental in achieving this. These techniques allow for real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of reaction pathways.
Future research should leverage techniques such as:
ReactIR (In-situ Fourier Transform Infrared Spectroscopy): To monitor the concentration of reactants, products, and key intermediates throughout the reaction.
In-situ NMR (Nuclear Magnetic Resonance) Spectroscopy: To provide detailed structural information on the species present in the reaction mixture as the reaction proceeds.
Raman Spectroscopy: To complement IR data and provide insights into molecular vibrations and the formation of the tetrazole ring.
By combining these techniques, researchers can construct a comprehensive picture of the reaction landscape, leading to more efficient and controlled synthetic processes.
Integrative Computational-Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental studies offers a powerful approach to unraveling the complex mechanistic details of tetrazole formation. Density Functional Theory (DFT) calculations, for instance, can be employed to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states.
Future directions in this area include:
Refining Computational Models: Developing more accurate and predictive computational models that can account for solvent effects, catalyst-substrate interactions, and other experimental variables.
Validating Computational Predictions: Systematically comparing computational predictions with experimental data obtained from in-situ spectroscopic studies to validate and refine the theoretical models.
Predictive Reaction Design: Using validated computational models to predict the outcome of new reactions and to guide the design of more efficient catalysts and reaction conditions for the synthesis of this compound and its analogs.
Exploration of Emerging Biological Targets and Mechanistic Pathways
While the biological activities of some tetrazole-containing compounds are known, the specific biological targets and mechanistic pathways of this compound remain largely unexplored. The presence of the iodo-phenyl group provides a handle for further functionalization and for potential interactions with biological macromolecules.
Future research should focus on:
Target Identification: Employing chemical proteomics and other advanced techniques to identify the specific protein targets of this compound within a cellular context.
Mechanism of Action Studies: Once targets are identified, detailed biochemical and cellular assays will be necessary to elucidate the precise mechanism by which this compound exerts its biological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs of this compound to understand how structural modifications influence biological activity. This will be crucial for the rational design of more potent and selective therapeutic agents.
Integration of this compound into Multidisciplinary Research Platforms
The unique properties of this compound make it a valuable building block for a wide range of applications beyond medicinal chemistry. Its integration into multidisciplinary research platforms will be key to unlocking its full potential.
Opportunities for future integration include:
Materials Science: The tetrazole moiety can act as a ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or catalytic properties. The iodo-substituent offers a site for post-synthetic modification.
Chemical Biology: As a photo-cross-linker or as a component of chemical probes to study biological processes. The iodo-group can be used for radiolabeling or for engaging in halogen bonding interactions.
Supramolecular Chemistry: The tetrazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, making it a useful component for the construction of complex supramolecular architectures.
By fostering collaborations between chemists, biologists, materials scientists, and computational scientists, the full potential of this compound as a versatile chemical entity can be realized.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(3-iodophenyl)-2H-tetrazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions between aryl nitriles and sodium azide under acidic conditions. For example, trinitroacetonitrile intermediates (prepared via nitration of cyanoacetamide) have been used in similar tetrazole syntheses . Optimization involves catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, as demonstrated for structurally analogous tetrazoles . Reaction progress should be monitored via TLC, with purification by recrystallization in aqueous acetic acid.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., tetrazole ring C=N stretching at ~1500–1600 cm⁻¹) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., iodophenyl protons show distinct splitting patterns) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths/angles and verifying iodine substitution . Refinement parameters (e.g., R₁ < 0.05, GOF ~1.0) ensure accuracy .
Q. What safety protocols are essential for handling this compound, given its potential hazards?
- Methodological Answer : Energetic tetrazole derivatives require precautions against explosion (e.g., impact, friction). Use barricaded fume hoods, Kevlar gloves, and face shields. Avoid anhydrous conditions for nitration steps, as seen in high-energy tetrazole syntheses . Material Safety Data Sheets (MSDS) for analogous compounds recommend storing in inert atmospheres and avoiding metal catalysts .
Advanced Research Questions
Q. How can structural discrepancies in crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in bond angles or space groups may arise from twinning or disordered iodine positions. Use SHELXD for structure solution and SHELXL for refinement, incorporating constraints for heavy atoms like iodine. High-resolution data (e.g., <1.0 Å) and metrics like Rint < 0.05 improve reliability . For ambiguous cases, compare with computational models (DFT-optimized geometries) .
Q. What computational strategies predict the reactivity or stability of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes in hypertension studies) . For stability, simulate thermal decomposition pathways using Gaussian or ORCA, referencing energetic tetrazole derivatives (e.g., activation energies >150 kJ/mol indicate thermal resistance) .
Q. How do electronic effects of the iodine substituent influence the tetrazole ring’s acidity and coordination chemistry?
- Methodological Answer : The iodine’s electron-withdrawing effect increases tetrazole acidity (pKa ~4–5), measured via potentiometric titration. Coordination studies using Ag(I) or NH4<sup>+</sup> salts (e.g., [NH4][FDNTz]) reveal binding modes via tetrazole N-atoms, characterized by X-ray diffraction and IR shifts (e.g., N–H stretching at ~2500 cm⁻¹) .
Q. What mechanistic insights explain contradictory biological activity data for iodophenyl-tetrazole derivatives?
- Methodological Answer : Discrepancies in pharmacological assays (e.g., blood pressure modulation vs. enzyme inhibition ) may arise from stereoelectronic effects or metabolite interference. Use isotopic labeling (e.g., ¹²⁵I) to track biodistribution and LC-MS/MS to identify active metabolites. In vitro assays under controlled O2/pH conditions isolate target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
